molecular formula C11H8N2O2 B8810707 2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one

2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one

Cat. No. B8810707
M. Wt: 200.19 g/mol
InChI Key: HFSVXGWCDCXVIG-UHFFFAOYSA-N
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Patent
US08394792B2

Procedure details

In a 50 ml flask equipped with a reflux apparatus, 3-amino-quinolin-4-ol (421 mg, 2.628 mmol) was dissolved in N,N-dimethyl formamide (13 ml) under nitrogen atmosphere, and then chloroacetyl chloride (0.21 ml, 2.76 mmol) was added thereto dropwise at 0□, and then stirred at 0□ for 30 minutes. Potassium carbonate (24 g, 177 mmol) was added thereto and the mixture was heated to 100□ under reflux. After 16 hours, N,N-dimethyl formamide solvent was evaporated under reduced pressure and methanol was added to the residue, and then the mixture was filtered on celite. The filtrate was evaporated under reduced pressure to obtain the target compound, i.e., 1H-4-oxa-1,9-diaza-phenanthren-2-one, as brown solid (526 mg, quantitative yield).
Quantity
421 mg
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[OH:12])=[CH:9][CH:8]=[CH:7][CH:6]=2.Cl[CH2:14][C:15](Cl)=[O:16].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[NH:1]1[C:2]2[CH:3]=[N:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:11]=2[O:12][CH2:14][C:15]1=[O:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
421 mg
Type
reactant
Smiles
NC=1C=NC2=CC=CC=C2C1O
Step Two
Name
Quantity
0.21 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
dropwise at 0□, and then stirred at 0□ for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 100□
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
N,N-dimethyl formamide solvent was evaporated under reduced pressure and methanol
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
the mixture was filtered on celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C(COC=2C3=CC=CC=C3N=CC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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